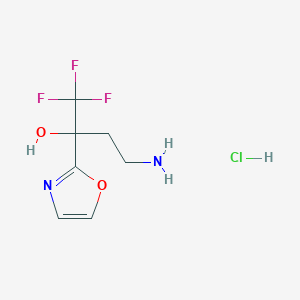
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
In the first paper, a novel approach to synthesizing a class of 4-amino-triazole oxides is described. The compounds were synthesized through reactions involving 3-amino-4-(tert-butyl-NNO-azoxy)furoxan and aliphatic amines. The synthesis process also included a transformation under acidic conditions and a methylation step using diazomethane, which preferentially targeted the oxygen atom of the triazole oxide ring. The reduction of these compounds yielded different triazoles with varying alkyl groups .
Molecular Structure Analysis
The second paper provides a detailed structural study of a triazole-thione compound. The compound forms a charge-transfer complex with iodine in chloroform solution, resulting in an uncharged adduct. The crystal structure of this adduct was thoroughly analyzed using single-crystal X-ray diffraction, which is a powerful technique for determining the arrangement of atoms within a crystal .
Chemical Reactions Analysis
The interaction of 4-amino-triazole-thione with molecular iodine was investigated, leading to the formation of a stable adduct. The binding constant for the charge-transfer complex was determined, indicating a significant interaction between the triazole-thione and iodine. This type of chemical reaction is important for understanding the reactivity of such heterocyclic compounds and their potential to form complexes with halogens .
Physical and Chemical Properties Analysis
The thermal behavior of the triazole-thione-iodine adduct was assessed using thermogravimetric analysis. The adduct demonstrated stability in a solid state over a wide temperature range, from 50 to 500°C. This information is crucial for evaluating the compound's suitability for various applications, including its potential use in pharmaceuticals where thermal stability is a key factor .
科学的研究の応用
Fluorinated Amino Acids in NMR Probes and Medicinal Chemistry
Tressler and Zondlo (2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, highlighting their distinct conformational preferences in peptides and their sensitivity in 19F NMR, suggesting their utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Trifluoromethyl Ketone Group in SARS-CoV Protease Inhibition
Sydnes et al. (2006) discussed the synthesis of glutamic acid and glutamine peptides with a trifluoromethyl ketone group, showing inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro), indicating potential applications in antiviral research (Sydnes et al., 2006).
Fluorinated Amino Acids in Peptide Synthesis
Gorbunova et al. (1991) proposed the trifluoro-3-oxo-1-butenyl group as a protecting group in peptide synthesis, demonstrating its utility in the N-protection of amino acids and facilitating peptide bond formation without racemization (Gorbunova et al., 1991).
Energetic Materials Based on Oxadiazolyl Furazan
Yu et al. (2017) synthesized insensitive energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, indicating the potential of fluorinated compounds in the development of less sensitive explosive materials (Yu et al., 2017).
特性
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2.ClH/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5;/h3-4,13H,1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKWVTXPRKRWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(CCN)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)butan-2-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



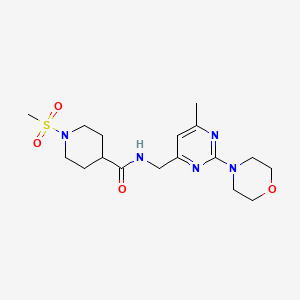
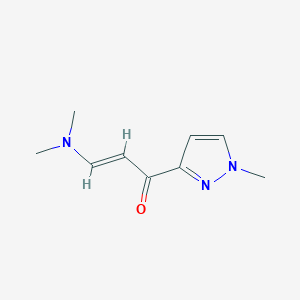
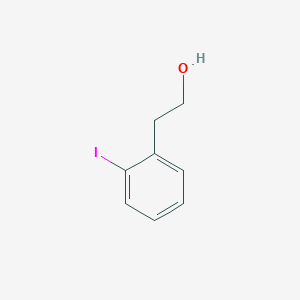
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516817.png)
![5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2516818.png)
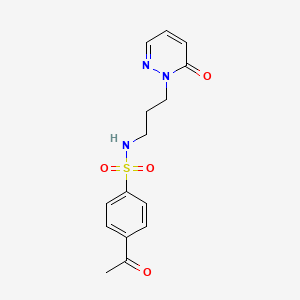
![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)
![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)
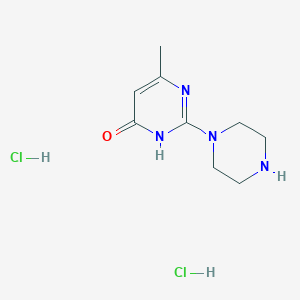
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)
